Acetyl Angiotensinogen (1-14), porcine Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyl Angiotensinogen (1-14), porcine Acetate is a synthetic peptide derived from the N-terminal acetylation of Angiotensinogen (1-14) porcine. This compound has a molecular weight of 1801.05 and a chemical formula of C87H125N21O21 . It is primarily used in scientific research due to its biological activity and relevance in studying the renin-angiotensin system.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetyl Angiotensinogen (1-14), porcine Acetate is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The N-terminal acetylation is achieved by treating the peptide with acetic anhydride .
Industrial Production Methods
While specific industrial production methods are not detailed, the synthesis of peptides like this compound typically involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Acetyl Angiotensinogen (1-14), porcine Acetate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s methionine residues.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxide or sulfone derivatives, while reduction can yield free thiol groups .
Scientific Research Applications
Acetyl Angiotensinogen (1-14), porcine Acetate is widely used in scientific research due to its role in the renin-angiotensin system. Its applications include:
Chemistry: Studying peptide synthesis and modifications.
Biology: Investigating the physiological and pathological roles of the renin-angiotensin system.
Medicine: Exploring potential therapeutic targets for hypertension and cardiovascular diseases.
Industry: Developing peptide-based drugs and diagnostic tools.
Mechanism of Action
Acetyl Angiotensinogen (1-14), porcine Acetate exerts its effects by interacting with the renin-angiotensin system. The peptide is cleaved by renin to produce angiotensin I, which is further converted to angiotensin II by angiotensin-converting enzyme (ACE). Angiotensin II then binds to its receptors, leading to vasoconstriction and increased blood pressure .
Comparison with Similar Compounds
Similar Compounds
Angiotensinogen (1-14), porcine: The non-acetylated form of the peptide.
Angiotensin I: A decapeptide produced from the cleavage of angiotensinogen.
Angiotensin II: An octapeptide with potent vasoconstrictive properties.
Uniqueness
Acetyl Angiotensinogen (1-14), porcine Acetate is unique due to its N-terminal acetylation, which can influence its stability, bioavailability, and interaction with enzymes and receptors compared to its non-acetylated counterparts .
Properties
Molecular Formula |
C89H129N21O23 |
---|---|
Molecular Weight |
1861.1 g/mol |
IUPAC Name |
(3S)-3-acetamido-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;acetic acid |
InChI |
InChI=1S/C87H125N21O21.C2H4O2/c1-12-49(10)72(107-80(122)63(36-53-24-28-57(112)29-25-53)102-82(124)70(47(6)7)105-73(115)58(20-16-30-92-87(88)89)96-78(120)65(39-69(113)114)95-50(11)110)84(126)103-66(38-55-41-91-44-94-55)85(127)108-31-17-21-68(108)81(123)100-61(34-51-18-14-13-15-19-51)75(117)99-64(37-54-40-90-43-93-54)77(119)97-59(32-45(2)3)74(116)98-60(33-46(4)5)79(121)106-71(48(8)9)83(125)101-62(35-52-22-26-56(111)27-23-52)76(118)104-67(42-109)86(128)129;1-2(3)4/h13-15,18-19,22-29,40-41,43-49,58-68,70-72,109,111-112H,12,16-17,20-21,30-39,42H2,1-11H3,(H,90,93)(H,91,94)(H,95,110)(H,96,120)(H,97,119)(H,98,116)(H,99,117)(H,100,123)(H,101,125)(H,102,124)(H,103,126)(H,104,118)(H,105,115)(H,106,121)(H,107,122)(H,113,114)(H,128,129)(H4,88,89,92);1H3,(H,3,4)/t49-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,70-,71-,72-;/m0./s1 |
InChI Key |
VEFMNRLEKBCEIJ-GAOCSYIHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)C.CC(=O)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC=N4)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.